2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Overview
Description
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione is a useful research compound. Its molecular formula is C7H4ClN3S and its molecular weight is 197.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione are protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell division, metabolism, and signal transduction .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. These include pathways involving tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on protein kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes regulated by protein phosphorylation. This includes processes such as cell division, metabolism, and signal transduction .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinases and persistent antiviral effects . The compound’s stability and efficacy may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth and viral replication without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism may also affect metabolic flux and alter the levels of various metabolites . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its efficacy, as it needs to reach its target sites to exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right place at the right time to exert its effects .
Properties
IUPAC Name |
2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAUWMAMJUALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=NC2=S)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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